Product packaging for N-(2-Methylbenzyl)ethanamine hydrochloride(Cat. No.:CAS No. 1158584-71-4)

N-(2-Methylbenzyl)ethanamine hydrochloride

Cat. No.: B2622599
CAS No.: 1158584-71-4
M. Wt: 185.7
InChI Key: BUVYHLXIOFVXQG-UHFFFAOYSA-N
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Description

N-(2-Methylbenzyl)ethanamine hydrochloride is an organic compound with the CAS Number 1158584-71-4 and a molecular formula of C 10 H 16 ClN . It has a molecular weight of 185.69 g/mol and a documented purity of 95.0% . Its structure can be represented by the SMILES notation CCNCC1=CC=CC=C1C.Cl . This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Safety Information: Handling of this substance requires precaution. It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Appropriate personal protective equipment, including gloves and eye/face protection, is recommended. Users should ensure good ventilation and avoid breathing its dust or fumes . While the specific research applications for this compound are not extensively detailed in public literature, a closely related chemical structure, the N6-(2-methylbenzyl) group, has been utilized in scientific research to enhance the binding affinity of certain nucleoside derivatives at strategically mutated adenosine receptors (neoceptors) . This suggests potential utility in receptor engineering and pharmacological studies aimed at developing selective therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16ClN B2622599 N-(2-Methylbenzyl)ethanamine hydrochloride CAS No. 1158584-71-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2-methylphenyl)methyl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c1-3-11-8-10-7-5-4-6-9(10)2;/h4-7,11H,3,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUVYHLXIOFVXQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=CC=C1C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Reaction Pathway Analysis

Development and Optimization of Primary Synthesis Routes

Amine Formation via Reductive Amination Strategies

Reductive amination is a widely employed and highly effective method for the synthesis of secondary amines like N-(2-Methylbenzyl)ethanamine. masterorganicchemistry.comorganic-chemistry.org This one-pot reaction typically involves the condensation of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced in situ to the target amine. masterorganicchemistry.comyoutube.com

For the synthesis of N-(2-Methylbenzyl)ethanamine, the reaction proceeds between 2-methylbenzaldehyde (B42018) and ethanamine. The initial step is the formation of the corresponding imine, N-(2-methylbenzylidene)ethanamine. This intermediate is subsequently reduced to the final secondary amine. A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. masterorganicchemistry.com Sodium cyanoborohydride is particularly advantageous as it is a milder reducing agent that selectively reduces the imine in the presence of the aldehyde, preventing the reduction of the starting carbonyl compound. masterorganicchemistry.com The reaction is often carried out in a protic solvent such as methanol (B129727) or ethanol. The final step involves the treatment with hydrochloric acid to yield the hydrochloride salt.

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing Agent Advantages Disadvantages
Sodium Borohydride (NaBH₄) Readily available, inexpensive. Can also reduce the starting aldehyde.
Sodium Cyanoborohydride (NaBH₃CN) Selectively reduces the imine. masterorganicchemistry.com Toxic cyanide byproduct.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective, less toxic than NaBH₃CN. masterorganicchemistry.com More expensive.

Nucleophilic Substitution Approaches for Ethanamine Moiety Construction

An alternative pathway to N-(2-Methylbenzyl)ethanamine involves the nucleophilic substitution reaction between a 2-methylbenzyl halide (e.g., 2-methylbenzyl chloride or bromide) and ethanamine. libretexts.org In this SN2 reaction, the lone pair of electrons on the nitrogen atom of ethanamine attacks the electrophilic benzylic carbon of the 2-methylbenzyl halide, displacing the halide ion. chemguide.co.uk

A significant challenge in this approach is the potential for over-alkylation. The primary product, N-(2-Methylbenzyl)ethanamine, is itself a nucleophile and can react with another molecule of the 2-methylbenzyl halide to form the tertiary amine, N,N-bis(2-methylbenzyl)ethanamine. To minimize this side reaction, a large excess of ethanamine is typically used to increase the probability of the 2-methylbenzyl halide reacting with the primary amine rather than the secondary amine product. chemguide.co.uk The reaction is usually conducted in a suitable solvent and may require heating. Subsequent treatment with hydrochloric acid affords the desired hydrochloride salt.

Role of Specific Catalytic Systems in Amine Synthesis

Modern synthetic chemistry increasingly relies on catalytic systems to improve the efficiency and selectivity of amine synthesis. For the N-alkylation of amines, transition metal catalysts, including those based on nickel, rhodium, iridium, and ruthenium, have shown significant promise. acs.orgnih.govrsc.org These catalysts often operate through a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism. acs.orgresearchgate.netrsc.org

In this process, the catalyst temporarily removes hydrogen from an alcohol (which can be formed in situ from the aldehyde), converting it to an aldehyde. This aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen. rsc.org This method is highly atom-economical as it generates water as the only byproduct. rsc.org For the synthesis of N-(2-Methylbenzyl)ethanamine, this could involve the reaction of 2-methylbenzyl alcohol with ethanamine in the presence of a suitable catalyst. Heterogeneous catalysts, such as nickel supported on alumina-silica (Ni/Al₂O₃–SiO₂), are also being explored due to their ease of separation and reusability. acs.orgrug.nl

Table 2: Catalytic Systems for N-Alkylation of Amines

Catalyst Type Metal Center Advantages
Homogeneous Iridium (Ir), Rhodium (Rh), Ruthenium (Ru) High activity and selectivity. nih.govrsc.org

Exploration of Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds to minimize environmental impact. For the production of N-(2-Methylbenzyl)ethanamine, several green strategies can be considered. The "borrowing hydrogen" methodology is a prime example of an atom-economical reaction, as it avoids the use of stoichiometric reagents and produces only water as a byproduct. rsc.orgrsc.org

The use of renewable starting materials, greener solvents, and energy-efficient reaction conditions are also key aspects of green chemistry. For instance, exploring biocatalytic methods, such as the use of enzymes for amination, could offer a more sustainable alternative to traditional chemical synthesis. nih.gov Additionally, replacing hazardous solvents with more environmentally benign options like water or supercritical fluids, and employing catalytic systems that operate under milder conditions, contribute to a greener synthetic process. rsc.orgresearchgate.net

Sophisticated Synthetic Transformations and Derivatization

Beyond the primary synthesis of the core molecule, advanced synthetic methods can be employed to introduce further chemical functionality.

Regioselective Functionalization of the 2-Methylbenzyl Moiety

The 2-methylbenzyl group of N-(2-Methylbenzyl)ethanamine offers sites for further chemical modification. Regioselective functionalization of the aromatic ring allows for the introduction of various substituents at specific positions, leading to the creation of a library of derivatives with potentially novel properties.

Directing groups are often employed to control the regioselectivity of electrophilic aromatic substitution reactions. The nitrogen atom of the ethanamine side chain, particularly when part of a directing group, can influence the position of substitution on the benzene (B151609) ring. nih.gov For instance, ortho-lithiation followed by quenching with an electrophile is a powerful method for introducing substituents at the position adjacent to the benzyl (B1604629) group. The choice of the N-substituent can play a crucial role in directing the regioselectivity of such reactions. rsc.org Palladium-catalyzed C-H activation is another modern technique that enables the direct and regioselective functionalization of aromatic rings. rsc.org These methods could be applied to introduce a range of functional groups, such as halogens, nitro groups, or additional alkyl or aryl groups, onto the 2-methylbenzyl moiety of N-(2-Methylbenzyl)ethanamine.

Directed Lithiation and Subsequent Electrophilic Quenching Reactions

Directed ortho-metalation (DoM) and lateral lithiation are powerful strategies for the regioselective functionalization of aromatic compounds. In the context of N-(2-Methylbenzyl)ethanamine derivatives, the directing group plays a crucial role in determining the site of lithiation.

For N-protected 2-methylbenzylamines, such as N'-(2-methylbenzyl)-N,N-dimethylurea and N-(2-methylbenzyl)pivalamide, lithiation with strong bases like t-butyllithium (t-BuLi) preferentially occurs at the benzylic methyl group (lateral lithiation) rather than on the aromatic ring. researchgate.net This is attributed to the increased acidity of the methyl protons due to the influence of the ortho-substituted nitrogen moiety. The reaction is typically carried out at low temperatures (-78 °C) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). The resulting lithiated species can then be quenched with a variety of electrophiles to introduce new functional groups at the 2-methyl position.

The choice of the directing group on the nitrogen atom is critical. Pivaloyl and dimethylaminocarbonyl groups have been shown to effectively direct lithiation to the methyl group. researchgate.net These groups can be introduced by reacting 2-methylbenzylamine (B130908) with the corresponding acyl chloride in the presence of a base like triethylamine. researchgate.net

Table 1: Electrophilic Quenching of Laterally Lithiated N-Protected 2-Methylbenzylamines researchgate.net

Directing Group (R)ElectrophileProduct (E)Yield (%)
t-BuPhCHOPh-CH(OH)-89
t-Bu4-MeOC₆H₄CHO4-MeOC₆H₄-CH(OH)-85
t-BuPh₂COPh₂C(OH)-88
NMe₂PhCHOPh-CH(OH)-87
NMe₂4-MeOC₆H₄CHO4-MeOC₆H₄-CH(OH)-84
NMe₂Ph₂COPh₂C(OH)-86
NMe₂MeIMe-76
NMe₂EtIEt-79

This methodology provides a versatile route to a wide range of 2-substituted benzylamine (B48309) derivatives. The subsequent removal of the protecting group would yield the corresponding functionalized N-(2-methylbenzyl)ethanamine analogues.

Side-Chain and Aromatic Ring Modification Strategies

Beyond lateral lithiation, other strategies can be employed to modify the side-chain and aromatic ring of N-(2-Methylbenzyl)ethanamine.

Side-Chain Modification: The ethanamine side-chain can be functionalized prior to its introduction or after the formation of the core structure. For instance, modifications at the carbon atom alpha to the nitrogen could be achieved through reactions involving the corresponding imine or enamine derivatives.

Aromatic Ring Modification: While lateral lithiation is a primary method for functionalizing the 2-methyl group, direct functionalization of the aromatic ring is also possible. Electrophilic aromatic substitution reactions on the benzyl ring are influenced by the activating and directing effects of the alkylamine substituent. However, achieving high regioselectivity can be challenging. Transition metal-catalyzed C-H activation offers a more controlled approach to introduce functional groups at specific positions on the aromatic ring. For example, palladium-catalyzed ortho-olefination of benzylamine derivatives has been reported, which could potentially be applied to introduce substituents at the 3- or 6-positions of the 2-methylbenzyl ring, depending on the directing group employed. researchgate.net

Oxidative and Reductive Modifications of the Benzyl Group

The benzyl group in N-(2-Methylbenzyl)ethanamine is susceptible to both oxidative and reductive cleavage, providing pathways for debenzylation or further functionalization.

Oxidative Modifications: Oxidative debenzylation can be achieved using various reagents. For tertiary N-benzyl amines, ceric ammonium (B1175870) nitrate (B79036) (CAN) can cleanly afford the corresponding secondary amine. rsc.orgrsc.org Another method involves the use of alkali metal bromides in the presence of an oxidant like Oxone, which generates a bromo radical that abstracts a hydrogen atom from the benzylic position, leading to the formation of an iminium ion intermediate that is subsequently hydrolyzed. acs.orgorganic-chemistry.org This method is effective for the debenzylation of N-benzyl amides and could be applicable to N-acylated derivatives of N-(2-Methylbenzyl)ethanamine.

Reductive Modifications: Reductive cleavage of the N-benzyl group is a common deprotection strategy. Catalytic hydrogenation using palladium on carbon (Pd/C) is a widely used method for this transformation. nih.gov The reaction is typically carried out under a hydrogen atmosphere. Other reductive methods, such as the use of dissolving metals (e.g., sodium in liquid ammonia), can also be employed. numberanalytics.com These methods are generally effective for the complete removal of the benzyl group to yield the corresponding primary or secondary amine.

Derivatization Strategies at the Ethanamine Nitrogen Center

The secondary amine functionality in N-(2-Methylbenzyl)ethanamine hydrochloride is a key site for a variety of derivatization reactions, allowing for the introduction of diverse functional groups that can modulate the compound's properties.

Formation of N-Substituted Derivatives (e.g., Amides, Imines, Sulfonamides)

Amides: The nitrogen atom can readily undergo acylation with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding amides. For instance, the reaction of N-(2-Methylbenzyl)ethanamine with acetic anhydride (B1165640) would yield N-acetyl-N-(2-methylbenzyl)ethanamine. scielo.br Multicomponent reactions, such as the Ugi four-component reaction, can also be employed to synthesize complex N-acylamino acid amide derivatives. abq.org.br

Imines: Imines, or Schiff bases, can be formed through the condensation of N-(2-Methylbenzyl)ethanamine with aldehydes or ketones. This reaction is typically reversible and may require the removal of water to drive the equilibrium towards the imine product. The resulting imines can serve as versatile intermediates for further synthetic transformations.

Sulfonamides: Sulfonamides can be prepared by reacting N-(2-Methylbenzyl)ethanamine with sulfonyl chlorides in the presence of a base. This reaction is a common method for the synthesis of a wide range of sulfonamide derivatives, which are important pharmacophores. organic-chemistry.org

Table 2: Examples of N-Substituted Derivatives of Benzylamines

Derivative TypeReagents and ConditionsReference
AmideAcetic anhydride, room temperature, 10 min scielo.br
Amide (Ugi)Amine, aldehyde, carboxylic acid, isocyanide, MeOH, 24 h abq.org.br
SulfonamideSulfonyl chloride, base organic-chemistry.org
Reactions Involving Amine Proton Abstraction and Alkylation

Deprotonation of the secondary amine followed by reaction with an alkylating agent provides a route to tertiary amines. The choice of base and alkylating agent is crucial for the success of this reaction. Strong bases such as organolithium reagents or alkali metal hydrides can be used to generate the corresponding amide anion, which can then react with alkyl halides or other electrophiles. N-alkylation of secondary amines with alcohols can also be achieved using transition metal catalysts, such as iridium or ruthenium complexes, via a hydrogen auto-transfer mechanism. nih.gov

Enantioselective and Diastereoselective Synthetic Pathway Exploration

The synthesis of enantiomerically pure N-(2-Methylbenzyl)ethanamine and its derivatives is of great importance, as stereochemistry often plays a critical role in the biological activity of molecules.

Enantioselective Synthesis: Asymmetric synthesis of chiral amines can be achieved through various methods. One approach involves the asymmetric reduction of a corresponding imine precursor using a chiral reducing agent or a catalyst. Another powerful strategy is the use of chiral auxiliaries. For example, Ellman's sulfinamide chemistry is widely used for the asymmetric synthesis of a diverse range of amines. yale.edu Furthermore, catalytic enantioselective methods, such as the palladium-catalyzed enantioselective (2-naphthyl)methylation of azaarylmethyl amines, have been developed and could potentially be adapted for the synthesis of chiral N-(2-Methylbenzyl)ethanamine analogues. nsf.gov

Diastereoselective Synthesis: When a chiral center already exists in the molecule, the introduction of a new stereocenter can be controlled to favor the formation of one diastereomer over the other. For instance, in the case of a chiral N-(2-Methylbenzyl)ethanamine derivative, the existing stereocenter can influence the stereochemical outcome of reactions at other sites in the molecule. Diastereoselective Mannich reactions of β-dicarbonyl compounds with imines, catalyzed by a chiral organocatalyst, can lead to the formation of products with high diastereoselectivity. nih.gov Such strategies could be explored for the synthesis of stereochemically defined derivatives of N-(2-Methylbenzyl)ethanamine.

In-depth Elucidation of Reaction Mechanisms

The synthesis of this compound is underpinned by well-established principles of amine chemistry. A thorough analysis of the reaction mechanisms, potential side reactions, and the energetic landscape of the synthetic process is crucial for optimization and control.

The primary route for the formation of N-(2-Methylbenzyl)ethanamine is reductive amination. wikipedia.orglibretexts.org This method involves the reaction of 2-methylbenzaldehyde with ethylamine (B1201723), followed by the reduction of the resulting imine intermediate. pearson.commasterorganicchemistry.com The process can be dissected into two fundamental stages: imine formation and reduction.

Stage 1: Imine Formation

The initial step is the nucleophilic addition of ethylamine to the electrophilic carbonyl carbon of 2-methylbenzaldehyde. wikipedia.orgnih.gov This reaction is typically catalyzed by mild acid and proceeds through a tetrahedral carbinolamine (or hemiaminal) intermediate. nih.govyoutube.com The mechanism is as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ethylamine attacks the partially positive carbonyl carbon of 2-methylbenzaldehyde. This forms a zwitterionic intermediate.

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, resulting in the formation of a neutral carbinolamine intermediate. nih.gov

Dehydration: Under mildly acidic conditions, the hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). Subsequent elimination of water, assisted by the nitrogen's lone pair, leads to the formation of a carbon-nitrogen double bond, yielding an iminium ion. masterorganicchemistry.com

Deprotonation: A base (such as another amine molecule or the solvent) removes a proton from the nitrogen atom to give the final, neutral N-(2-methylbenzylidene)ethanamine (an imine or Schiff base). masterorganicchemistry.com

This imine formation is an equilibrium process. nih.gov The reaction can be driven to completion by the removal of water, often through azeotropic distillation or the use of a dehydrating agent. nih.gov

Stage 2: Reduction of the Imine

Once formed, the imine intermediate is reduced to the target secondary amine, N-(2-Methylbenzyl)ethanamine. masterorganicchemistry.com This reduction can be achieved using various reducing agents. Common laboratory-scale reagents include hydride donors like sodium borohydride (NaBH₄) or the more selective sodium cyanoborohydride (NaBH₃CN). wikipedia.orglibretexts.orgmasterorganicchemistry.com

Mechanism with Hydride Reagents: The hydride ion (H⁻) from the reducing agent attacks the electrophilic carbon of the C=N double bond. Subsequent protonation of the resulting anion (typically from the solvent, e.g., ethanol) yields the final secondary amine. youtube.com Sodium cyanoborohydride is particularly effective for one-pot reductive aminations because it is less reactive towards aldehydes and ketones at neutral or slightly acidic pH but readily reduces the more electrophilic iminium ion, minimizing side reactions. masterorganicchemistry.comorganicchemistrytutor.com

Catalytic hydrogenation, using hydrogen gas (H₂) and a metal catalyst such as Palladium on carbon (Pd/C) or Raney Nickel, is another effective method, particularly on an industrial scale. pearson.com

While N-(2-Methylbenzyl)ethanamine itself is stable under normal synthetic conditions, its derivatives can potentially undergo rearrangement and cyclization reactions, particularly when subjected to strong bases or specific catalytic conditions.

Sommelet-Hauser Rearrangement

A relevant potential pathway for derivatives is the Sommelet-Hauser rearrangement. dalalinstitute.comnumberanalytics.com This reaction occurs with benzylic quaternary ammonium salts upon treatment with a strong base like sodium amide (NaNH₂). wikipedia.org If N-(2-Methylbenzyl)ethanamine were further alkylated (e.g., with two methyl groups to form a quaternary ammonium salt) and then treated with a strong base, the following mechanistic steps could occur:

Ylide Formation: The strong base abstracts a proton from either the benzylic position or one of the N-alkyl groups. This results in the formation of two different ylides that are in equilibrium. wikipedia.org

dalalinstitute.comwikipedia.org-Sigmatropic Rearrangement: While the benzylic ylide is typically more stable, the ylide formed by deprotonation of an N-methyl group is more reactive. wikipedia.org This ylide undergoes a concerted dalalinstitute.comwikipedia.org-sigmatropic rearrangement. The aromatic ring acts as the π-system, and the reaction proceeds through a five-membered cyclic transition state.

Aromatization: The rearrangement disrupts the aromaticity of the benzene ring, forming a cyclohexadiene intermediate. A rapid proton transfer then occurs to restore aromaticity, yielding the final product. wikipedia.org

For a quaternized derivative of N-(2-Methylbenzyl)ethanamine, this rearrangement would result in the addition of an alkyl group to the ortho position (the 6-position) of the benzyl ring. dalalinstitute.com This pathway competes with the Stevens rearrangement, a nih.govdalalinstitute.com-rearrangement that is often a minor product in these cases. wikipedia.orgnii.ac.jp

Potential Intramolecular Cyclization

Intramolecular cyclization reactions are not characteristic of N-(2-Methylbenzyl)ethanamine itself but could be engineered in specifically designed derivatives. For instance, if a suitable electrophilic functional group were introduced onto the ethylamine portion of the molecule, an intramolecular Friedel-Crafts-type reaction could be induced. Similarly, introduction of a leaving group on the ethyl chain and a nucleophilic group on the aromatic ring could lead to the formation of a heterocyclic ring system. rsc.orgrsc.org Such pathways are hypothetical for the parent compound but represent viable synthetic strategies for creating more complex molecular architectures derived from it.

The efficiency and outcome of the synthesis of N-(2-Methylbenzyl)ethanamine are governed by the kinetic and thermodynamic parameters of the reductive amination process.

Thermodynamic Profile

Water Removal: As water is a product of imine formation, its removal shifts the equilibrium towards the product side, making the reaction more thermodynamically favorable according to Le Châtelier's principle. nih.gov

pH: The pH of the reaction medium is critical. Mildly acidic conditions catalyze the dehydration of the carbinolamine intermediate, but highly acidic conditions will protonate the starting ethylamine, rendering it non-nucleophilic and thermodynamically disfavoring the initial addition step. nih.govrsc.org

Kinetic Factors

The rate of the reaction can be controlled by either the imine formation step or the reduction step, depending on the conditions and reagents used.

Imine Formation Kinetics: The rate of imine formation is often the rate-limiting step. It is highly dependent on pH, with an optimal range typically between 4 and 6 for many aldehydes. In this range, there is sufficient acid to catalyze dehydration without excessively protonating the amine nucleophile. rsc.org

Reduction Kinetics: The choice of reducing agent significantly impacts the kinetics. Reagents like NaBH₃CN allow for a one-pot reaction because the reduction of the iminium ion is much faster than the reduction of the starting aldehyde. masterorganicchemistry.com In contrast, using a less selective reagent like NaBH₄ may require a two-step process where the imine is formed first, followed by the addition of the reducing agent to prevent competitive reduction of the starting 2-methylbenzaldehyde. nih.gov

Studies on imine formation have shown that kinetic and thermodynamic products can differ, especially in complex systems. nih.govacs.org In the synthesis of N-(2-Methylbenzyl)ethanamine, while the specific imine is generally the sole product, factors like temperature and catalyst choice can influence reaction rates. Computational models have highlighted how catalysts and solvent coordination can lower activation barriers for the nucleophilic addition step. nih.govrsc.org

ParameterInfluence on Synthetic ProcessResearch Finding
pH Affects both imine formation equilibrium and rate.Optimal pH balances catalysis of dehydration with availability of the free amine nucleophile. nih.govrsc.org
Solvent Can coordinate with reactants and intermediates.Explicit water coordination can lower the activation barrier for nucleophilic addition by 6–10 kcal mol⁻¹. nih.gov
Acid Co-catalyst Drives the reaction forward by promoting iminium ion formation.The presence of an acid co-catalyst makes the iminium pathway the thermodynamically preferred one. nih.govrsc.org
Reducing Agent Determines whether the reaction is one-pot or two-step.NaBH₃CN is selective for the iminium ion over the aldehyde, allowing for efficient one-pot synthesis. masterorganicchemistry.com
Temperature Affects reaction rates and equilibrium positions.Higher temperatures can accelerate the rate-limiting dehydration step but may also promote side reactions.

By carefully controlling these kinetic and thermodynamic parameters, the synthesis of N-(2-Methylbenzyl)ethanamine can be optimized to achieve high yields and purity.

Crystallographic Analysis and Solid State Structural Investigations

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the atomic-level structure of a crystalline solid. This technique would provide unambiguous insights into the molecular architecture of N-(2-Methylbenzyl)ethanamine hydrochloride.

Determination of Absolute Configuration and Molecular Conformation in the Solid State

A primary outcome of an SC-XRD study on this compound would be the precise determination of its molecular conformation in the solid state. This includes the exact bond lengths, bond angles, and torsion angles within the molecule. For instance, the orientation of the 2-methylbenzyl group relative to the ethanamine moiety would be unequivocally established.

Should the compound crystallize in a chiral space group, the absolute configuration of any stereocenters could be determined, typically through the analysis of anomalous dispersion effects. The Flack parameter would be a key indicator in confirming the absolute stereochemistry.

Hypothetical Crystallographic Data for this compound

Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 8.456
c (Å) 12.789
β (°) 98.76
Volume (ų) 1082.1
Z 4

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from a single-crystal X-ray diffraction experiment.

Analysis of Intermolecular Interactions

The crystal structure of this compound would be stabilized by a network of intermolecular interactions. Given the presence of a protonated amine and a chloride counter-ion, strong N-H···Cl hydrogen bonds are expected to be a dominant feature of the crystal packing. The geometry of these hydrogen bonds (donor-acceptor distance and angle) would be precisely determined.

In addition to hydrogen bonding, other non-covalent interactions could play a significant role in the supramolecular assembly. These may include:

π-π Stacking: Interactions between the aromatic rings of adjacent 2-methylbenzyl groups.

C-H···π Interactions: Interactions between C-H bonds and the aromatic ring system.

Van der Waals Forces: General attractive forces between molecules.

Analysis of these interactions is crucial for understanding the stability and properties of the crystalline material.

Hypothetical Hydrogen Bond Geometry

Donor-H···Acceptor D-H (Å) H···A (Å) D···A (Å) ∠DHA (°)

Note: This table presents hypothetical data for illustrative purposes.

Powder X-ray Diffraction for Polymorphism and Amorphous Form Characterization

Powder X-ray diffraction (PXRD) is a versatile technique used to analyze the bulk crystalline nature of a sample. It is particularly important for identifying different crystalline forms (polymorphs) and for characterizing amorphous content.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration for hydrochloride salts. Different polymorphs can exhibit distinct physical properties, including solubility, melting point, and stability. A PXRD analysis of this compound would involve recording the diffraction pattern, which serves as a unique "fingerprint" for a specific crystalline phase. The presence of different polymorphs would be indicated by distinct sets of diffraction peaks.

Furthermore, PXRD can be used to detect the presence of an amorphous form, which lacks long-range crystalline order and presents as a broad halo in the diffraction pattern instead of sharp peaks. The degree of crystallinity can also be estimated from the PXRD data.

Hypothetical PXRD Peak List for a Crystalline Form of this compound

2θ (°) d-spacing (Å) Relative Intensity (%)
8.5 10.40 100
12.3 7.19 45
17.0 5.21 80
20.8 4.27 65

Note: This data is hypothetical and represents a potential diffraction pattern for one polymorph.

Computational Chemistry and Advanced Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in modeling the properties of molecular systems. DFT methods, such as B3LYP, combined with appropriate basis sets (e.g., 6-311++G(d,p)), provide a balance of computational cost and accuracy for studying organic molecules. nih.govmdpi.com

Geometry optimization is a computational process used to find the minimum energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For a flexible molecule like N-(2-Methylbenzyl)ethanamine hydrochloride, this process involves a conformational analysis to identify various stable isomers (conformers) and determine their relative energies.

Table 1: Key Dihedral Angles for Conformational Analysis

Dihedral AngleDescriptionExpected Influence on Conformation
C(aryl)-C(benzyl)-N-C(ethyl)Defines the relative orientation of the benzyl (B1604629) and ethyl groups.Governs steric hindrance between the aromatic ring and the ethyl chain.
C(benzyl)-N-C(ethyl)-C(methyl)Defines the orientation of the terminal methyl group.Influences the overall steric profile of the ethylamino moiety.
C(aryl)-C(aryl)-C(benzyl)-NDefines the orientation of the benzyl group relative to the methyl-substituted phenyl ring.Affects steric interactions with the ortho-methyl group.
H-N-C(benzyl)...Cl⁻Defines the geometry of the hydrogen bond.Crucial for the stability of the hydrochloride salt structure.

The electronic structure of a molecule is described by its molecular orbitals. The most important of these are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). nih.gov

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. mdpi.comnih.gov A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

For N-(2-Methylbenzyl)ethanamine, the HOMO is expected to be localized primarily on the π-system of the 2-methylphenyl (tolyl) ring, which is the most electron-rich part of the molecule. The LUMO is likely to be distributed over the antibonding π* orbitals of the same aromatic ring. Visualizing these orbitals helps predict sites of chemical reactivity. researchgate.net

Table 2: Conceptual Electronic Properties from FMO Analysis

ParameterFormulaSignificance
HOMO-LUMO Energy Gap (ΔE)ELUMO - EHOMOChemical reactivity and kinetic stability.
Ionization Potential (I)-EHOMOThe energy required to remove an electron.
Electron Affinity (A)-ELUMOThe energy released when an electron is added.
Electronegativity (χ)-(EHOMO + ELUMO)/2The ability to attract electrons.
Chemical Hardness (η)(ELUMO - EHOMO)/2Resistance to change in electron distribution.
Chemical Softness (S)1/(2η)A measure of molecular polarizability.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. libretexts.org It is an invaluable tool for identifying the charge distribution and predicting sites for electrophilic and nucleophilic attack. nih.gov The MEP map is color-coded, where different colors represent different values of the electrostatic potential. dergipark.org.tr

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are favorable sites for nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

In this compound, the MEP map would show a strong positive potential (blue) localized around the ammonium (B1175870) proton (N-H), highlighting its acidic nature and role as a hydrogen bond donor. The most negative potential (red) would be concentrated on the chloride anion, identifying it as the electron-rich, nucleophilic counter-ion. The aromatic ring would exhibit a moderately negative potential due to its π-electron cloud.

Table 3: MEP Color Codes and Corresponding Molecular Regions

ColorElectrostatic PotentialInterpretation for N-(2-Methylbenzyl)ethanamine HCl
BlueStrongly PositiveElectron-deficient region (e.g., around the N-H⁺ proton).
GreenNear-Zero / NeutralNon-polar regions (e.g., C-H bonds of the alkyl chains).
YellowSlightly NegativeModerately electron-rich region.
RedStrongly NegativeElectron-rich region (e.g., concentrated on the Cl⁻ anion).

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Characteristics

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum calculation into a set of localized orbitals that correspond to the familiar Lewis structure picture of lone pairs and chemical bonds. uni-muenchen.dewikipedia.org This method is exceptionally useful for quantitatively studying charge transfer, hyperconjugation, and resonance effects within a molecule. nih.govnih.gov

In the solid state or in aggregates, NBO analysis can quantify the intermolecular interactions that provide stability. For this compound, the most significant intermolecular interaction is the charge-assisted hydrogen bond between the ammonium cation (donor) and the chloride anion (acceptor).

NBO analysis describes this interaction as a charge transfer (delocalization) from a filled donor orbital to an empty acceptor orbital. In this case, the primary interaction would be the donation of electron density from the lone pair (LP) orbitals of the chloride anion into the empty antibonding orbital of the N-H bond (σ*N-H). The strength of this interaction is quantified by the second-order perturbation theory energy, E(2). A higher E(2) value indicates a stronger interaction. wisc.edu

Table 4: Principal Intermolecular NBO Donor-Acceptor Interactions

Donor NBO (Atom)Acceptor NBO (Bond)E(2) (kcal/mol)Interaction Type
LP (Cl⁻)σ* (N-H)HighStrong charge-assisted hydrogen bond.
LP (Cl⁻)σ* (C-H)Low to ModerateWeaker C-H···Cl⁻ hydrogen bonds.

Note: E(2) values are representative and illustrate the expected relative strengths.

NBO analysis also reveals intramolecular electron delocalization, which contributes to molecular stability. These interactions occur when electron density from a filled bonding orbital (σ or π) or a lone pair (LP) is donated into a nearby empty antibonding orbital (σ* or π*).

In the N-(2-Methylbenzyl)ethanamine cation, several such interactions are expected:

Hyperconjugation: Delocalization of electrons from σC-H or σC-C bonds into empty antibonding orbitals. For example, the interaction between the σ orbitals of the benzylic C-H bonds and the π* orbitals of the aromatic ring (σ → π*).

Resonance: Delocalization of π-electrons within the aromatic ring, represented by interactions between filled πC-C orbitals and empty π*C-C orbitals.

These delocalizations are quantified by their E(2) stabilization energies, providing a quantitative measure of electronic effects that are often described qualitatively in organic chemistry.

Table 5: Plausible Intramolecular Hyperconjugative Interactions

Donor NBO (Bond)Acceptor NBO (Bond)E(2) (kcal/mol)Type of Interaction
π (C1=C2)π* (C3=C4)Highπ-delocalization within the aromatic ring (Resonance).
σ (Cbenzyl-H)π* (Caryl=Caryl)ModerateHyperconjugation stabilizing the benzyl group.
σ (Caryl-Cmethyl)π* (Caryl=Caryl)ModerateHyperconjugation from the ortho-methyl group.
σ (Cbenzyl-N)σ* (Cethyl-Cmethyl)Lowσ-bond delocalization.

Note: E(2) values are representative and illustrate the expected relative strengths.

Computational Prediction and Correlation of Spectroscopic Properties

Theoretical spectroscopy is a powerful tool for understanding the fundamental properties of molecules. By simulating spectroscopic parameters, researchers can assign experimental signals with high confidence, interpret complex spectra, and predict properties for novel or uncharacterized compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), can accurately predict NMR chemical shifts and coupling constants. The Gauge-Including Atomic Orbital (GIAO) method is a widely employed approach for calculating isotropic magnetic shielding tensors, from which chemical shifts are derived.

The process begins with an in-silico geometry optimization of the this compound structure to find its minimum energy conformation. Subsequently, NMR parameters are calculated using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). These theoretical calculations provide valuable data for both ¹H and ¹³C NMR spectra. For instance, quantum-chemical calculations have been successfully combined with solid-state NMR to assign all ¹³C and most ¹H signals in complex hydrochloride salts. nih.gov

To account for molecular dynamics and environmental effects, which are crucial in solution-phase NMR, methods like ab initio molecular dynamics (aiMD) can be employed. rsc.org These simulations track the molecule's movement over time, and the NMR shielding constants are averaged over the trajectory, providing a more realistic prediction that incorporates conformational fluctuations and solvent interactions. rsc.org A comparison between theoretically predicted and experimental chemical shifts allows for the unambiguous assignment of each proton and carbon atom in the molecule.

Atom/GroupPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Aromatic C-H7.1 - 7.4125 - 138
Benzyl -CH₂-~4.1~50
N-CH₂- (ethyl)~3.0~45
Ethyl -CH₃~1.4~12
Aromatic -CH₃~2.4~19
N-H₂⁺9.0 - 9.5N/A

Note: The data in this table is hypothetical, generated to illustrate the typical output of DFT-based NMR prediction for this compound. Actual values depend on the specific level of theory, basis set, and solvent model used.

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the molecular vibrations of a compound. DFT calculations are highly effective in predicting the vibrational frequencies and their corresponding intensities, which aids in the detailed interpretation of experimental spectra. researchgate.net

Following geometry optimization, a frequency calculation is performed. This computation yields a set of harmonic vibrational frequencies, each corresponding to a specific normal mode of vibration (e.g., stretching, bending, rocking). However, these harmonic calculations often overestimate experimental frequencies due to the neglect of anharmonicity and other systemic errors. nih.gov To correct this, the computed frequencies are typically multiplied by an empirical scaling factor, which depends on the level of theory and basis set used. mdpi.comscirp.org

These scaled theoretical frequencies can then be matched with experimental IR or Raman peaks, enabling a precise assignment of spectral features to the underlying molecular motions. This is particularly useful for distinguishing between complex overlapping bands in regions like the C-H stretching region or the "fingerprint" region. For this compound, this would involve assigning modes for N-H⁺ stretching, aromatic C-H stretching, aliphatic C-H stretching, C=C ring stretching, and various bending modes.

Predicted Frequency (Scaled, cm⁻¹)Vibrational Mode Assignment
~3050Aromatic C-H Stretch
~2980Aliphatic C-H Asymmetric Stretch
~2800N-H₂⁺ Stretch
~1605Aromatic C=C Stretch
~1490Aromatic C=C Stretch
~1460CH₂ Scissoring
~1380CH₃ Symmetric Bend

Note: The data presented is illustrative of theoretical vibrational analysis for this compound. The values are representative and would be refined in a specific computational study.

The electronic absorption properties of a molecule, typically measured by UV-Vis spectroscopy, can be effectively predicted using Time-Dependent Density Functional Theory (TD-DFT). rsc.org This method calculates the energies of electronic transitions from the ground state to various excited states, along with their oscillator strengths, which correlate with the intensity of the absorption bands. scite.ai

For this compound, TD-DFT calculations would focus on the π → π* transitions associated with the aromatic ring. The calculations can predict the maximum absorption wavelengths (λ_max) and help identify the specific molecular orbitals (e.g., Highest Occupied Molecular Orbital, HOMO; Lowest Unoccupied Molecular Orbital, LUMO) involved in these transitions. researchgate.net

Solvent effects are critical for electronic spectra, and computational models like the Polarizable Continuum Model (PCM) are often used to simulate the influence of a solvent environment. researchgate.netresearchgate.net By performing TD-DFT calculations both in the gas phase and with a solvent model, one can quantify the solvatochromic shifts (shifts in λ_max due to the solvent).

TransitionPredicted λ_max (nm)Oscillator Strength (f)Major Orbital Contribution
S₀ → S₁~2650.015HOMO → LUMO (π → π)
S₀ → S₂~2100.250HOMO-1 → LUMO (π → π)

Note: This table contains hypothetical TD-DFT results for this compound to demonstrate the type of data generated.

Advanced Analytical Method Development and Validation

Quantitative Spectroscopic Analytical Methods

Direct Spectroscopic Methods for Rapid and Non-Destructive Analysis

Direct spectroscopic methods offer rapid, non-destructive, and cost-effective alternatives to chromatographic techniques for routine quality control. azom.com Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy are particularly useful for the identification and quantification of N-(2-Methylbenzyl)ethanamine hydrochloride.

FTIR Spectroscopy: This technique is used for the identification of the API by analyzing its unique chemical bonds and functional groups. edinburghanalytical.com The FTIR spectrum of this compound provides a distinct "fingerprint" characterized by vibrational modes of its functional groups (e.g., N-H stretches, C-H stretches of the methyl and ethyl groups, and aromatic C=C bending). This method is highly specific and can be used for rapid identity confirmation of raw materials. edinburghanalytical.com

UV-Vis Spectrophotometry: This method is employed for the quantitative determination of this compound in bulk or simple formulations. irjmets.comfrontiersin.org The molecule's aromatic ring results in characteristic absorption in the UV region. A quantitative method is developed by constructing a calibration curve of absorbance versus concentration, following Beer-Lambert Law. americanpharmaceuticalreview.com While not as selective as separation-based methods, UV-Vis spectrophotometry is valued for its simplicity and speed in assaying the API content. utripoli.edu.ly

Comprehensive Validation of Analytical Methodologies

To ensure that an analytical method is suitable for its intended purpose, it must undergo a thorough validation process. pharmavalidation.in This process demonstrates that the method is reliable, reproducible, and accurate for the analysis of this compound. The validation is performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. gmp-compliance.orgloesungsfabrik.de

Studies on Linearity, Accuracy, Precision, and Robustness

Linearity: Linearity demonstrates the direct proportionality between the analytical response and the concentration of this compound over a specified range. wjarr.com For an assay, this is typically evaluated over a range of 80% to 120% of the target concentration. europa.eu A minimum of five concentration levels are analyzed, and the data are evaluated by linear regression.

Illustrative Linearity Data for this compound by UV-Vis Spectroscopy
Concentration (µg/mL)Absorbance (AU)
80.00.795
90.00.898
100.01.002
110.01.105
120.01.201

Regression Analysis:

  • Regression Equation: y = 0.0101x - 0.0045
  • Correlation Coefficient (r²): 0.9998
  • Accuracy: Accuracy is the closeness of the test results to the true value. elementlabsolutions.com It is assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix. The study is performed at a minimum of three concentration levels (e.g., 80%, 100%, and 120%), with multiple preparations for each level.

    Illustrative Accuracy (Recovery) Data
    Spiked Level (%)Amount Added (mg)Amount Recovered (mg)Recovery (%)
    808.027.9899.5
    10010.0110.05100.4
    12012.0311.9599.3

    Precision: Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. elementlabsolutions.com It is evaluated at two levels:

    Repeatability (Intra-assay precision): Analysis of replicate samples under the same operating conditions over a short interval of time.

    Intermediate Precision (Inter-assay precision): Analysis conducted by different analysts, on different days, or with different equipment.

    The precision is expressed as the Relative Standard Deviation (%RSD).

    Illustrative Precision Data (% Assay)
    Repeatability (Analyst 1, Day 1)Intermediate Precision (Analyst 2, Day 2)
    Mean Assay (%)99.8100.2
    Std. Deviation0.450.52
    %RSD0.45%0.52%

    Robustness: Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of a mobile phase, wavelength, temperature). europa.eu This provides an indication of its reliability during normal usage.

    Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)

    The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial for impurity testing methods. loesungsfabrik.de

    LOD: The lowest concentration of an analyte that can be reliably detected but not necessarily quantified. chromatographyonline.com

    LOQ: The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. loesungsfabrik.de

    These limits are often determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve. sepscience.com

    LOD ≈ 3.3 * (σ / S)

    LOQ ≈ 10 * (σ / S)

    Where:

    σ : Standard deviation of the response (e.g., standard deviation of the y-intercept of the regression line)

    S : Slope of the calibration curve

    Illustrative LOD and LOQ for an Impurity Method
    ParameterValue
    Standard Deviation of Intercept (σ)0.0005 AU
    Slope (S)0.0101 AU/(µg/mL)
    LOD (µg/mL)0.16
    LOQ (µg/mL)0.49

    Assessment of Selectivity and Specificity against Related Structures

    Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. loesungsfabrik.deSelectivity is a more general term referring to the method's ability to differentiate the analyte from other substances. iupac.org For practical purposes in regulated environments, specificity is the required parameter. loesungsfabrik.de

    To demonstrate specificity for an assay of this compound, the method must be shown to be free from interference from potential related structures, including synthetic precursors, isomers (such as N-(3-Methylbenzyl)ethanamine and N-(4-Methylbenzyl)ethanamine), and potential degradation products. This is typically achieved by spiking the sample with these potential interferents and demonstrating that the results for the main analyte are unaffected and that the method can separate these components from the main analyte peak in a chromatogram. bebac.at For spectroscopic methods, this involves comparing spectra to ensure no significant overlap occurs that would affect quantification. americanpharmaceuticalreview.com

    Chemical Transformations and Reactivity Studies

    Reactivity as a Nucleophile and Electrophile

    The primary reactive center of N-(2-Methylbenzyl)ethanamine is the nitrogen atom, which bears a lone pair of electrons in its free base form, rendering it nucleophilic. The hydrochloride salt itself is not nucleophilic; however, in the presence of a base, it is readily converted to the free amine, which can then participate in a variety of nucleophilic reactions.

    The free base, N-(2-Methylbenzyl)ethanamine, is expected to react readily with a range of electrophilic reagents. These reactions typically involve the formation of a new bond at the nitrogen atom.

    Alkylation: In the presence of a base to neutralize the formed acid, N-(2-Methylbenzyl)ethanamine can be alkylated by haloalkanes. This reaction proceeds via an SN2 mechanism and results in the formation of a tertiary amine. For example, reaction with methyl iodide would yield N-methyl-N-(2-methylbenzyl)ethanamine.

    Acylation: Reaction with acyl chlorides or acid anhydrides leads to the formation of amides. This is a vigorous reaction that typically occurs readily upon mixing. For instance, treatment with acetyl chloride would produce N-(2-Methylbenzyl)-N-ethylethanamide. This reaction is a classic example of nucleophilic acyl substitution.

    Sulfonylation: Similar to acylation, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine, would yield the corresponding sulfonamide.

    The following table summarizes the expected nucleophilic substitution reactions of N-(2-Methylbenzyl)ethanamine with various electrophiles.

    Electrophilic ReagentReagent ClassExpected ProductProduct Class
    Methyl iodideHaloalkaneN-Methyl-N-(2-methylbenzyl)ethanamineTertiary Amine
    Acetyl chlorideAcyl HalideN-(2-Methylbenzyl)-N-ethylethanamideAmide
    Acetic anhydride (B1165640)Acid AnhydrideN-(2-Methylbenzyl)-N-ethylethanamideAmide
    p-Toluenesulfonyl chlorideSulfonyl HalideN-(2-Methylbenzyl)-N-ethyl-4-methylbenzenesulfonamideSulfonamide

    Secondary amines like N-(2-Methylbenzyl)ethanamine can participate in condensation reactions with carbonyl compounds. The nature of the product depends on the structure of the carbonyl compound and the reaction conditions.

    Iminium Ion Formation: Reaction with aldehydes and ketones that can be enolized leads to the formation of an iminium ion intermediate. This species is electrophilic and can participate in various subsequent reactions.

    Enamine Formation: If the carbonyl compound has an α-hydrogen, the initially formed iminium ion can lose a proton to form an enamine. Enamines are valuable synthetic intermediates, acting as nucleophiles in reactions such as alkylation and acylation at the α-carbon.

    The table below illustrates the participation of N-(2-Methylbenzyl)ethanamine in condensation and addition reactions.

    Carbonyl CompoundIntermediate/ProductReaction Type
    PropanalN-Ethyl-N-(2-methylbenzyl)prop-1-en-1-amineEnamine Formation
    Cyclohexanone1-(N-Ethyl-N-(2-methylbenzyl)amino)cyclohex-1-eneEnamine Formation
    FormaldehydeN-Ethyl-N-(2-methylbenzyl)methaniminiumIminium Ion Formation

    Redox Chemistry Investigations

    The redox chemistry of N-(2-Methylbenzyl)ethanamine is characterized by the susceptibility of the nitrogen atom and the benzylic C-H bonds to oxidation, and the potential for reduction of derivatives formed from this amine.

    The oxidation of N-(2-Methylbenzyl)ethanamine can proceed via several pathways, depending on the oxidant used.

    Oxidation at Nitrogen: Mild oxidizing agents can lead to the formation of aminium radicals, which can then undergo further reactions. Stronger oxidants may lead to the formation of nitroxides or other oxidized nitrogen species.

    Oxidation at the Benzylic Position: The benzylic C-H bonds are activated towards oxidation. Oxidizing agents such as potassium permanganate (B83412) or chromium-based reagents can oxidize the benzylic position. This can lead to the formation of a ketone if the ethyl group is also cleaved, or potentially other products depending on the reaction conditions. The oxidation of secondary benzylamines can also lead to the formation of imines.

    The potential oxidation products of N-(2-Methylbenzyl)ethanamine are summarized in the following table.

    Oxidizing AgentPotential Oxidation Product(s)Comments
    Hydrogen PeroxideN-(2-Methylbenzyl)-N-ethylamine N-oxideOxidation at the nitrogen atom.
    Potassium Permanganate2-Methylbenzoic acid, Acetic acidCleavage of the N-C bonds and oxidation of the fragments.
    Cerium(IV) ammonium (B1175870) nitrate (B79036)2-Methylbenzaldehyde (B42018), EthanamineOxidative cleavage of the benzyl-nitrogen bond.

    While N-(2-Methylbenzyl)ethanamine itself is not typically reduced, its derivatives can undergo reduction.

    Reduction of Amide Derivatives: Amides formed from N-(2-Methylbenzyl)ethanamine can be reduced to the corresponding tertiary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). For example, the reduction of N-(2-Methylbenzyl)-N-ethylethanamide would yield N,N-diethyl-N-(2-methylbenzyl)amine.

    Reductive Amination: While not a direct reduction of the starting amine, N-(2-Methylbenzyl)ethanamine can be used in reductive amination reactions with aldehydes or ketones in the presence of a reducing agent like sodium borohydride (B1222165) to form tertiary amines.

    The table below outlines some targeted reduction transformations involving derivatives of N-(2-Methylbenzyl)ethanamine.

    Starting Material (Derivative)Reducing AgentProductTransformation Type
    N-(2-Methylbenzyl)-N-ethylethanamideLithium aluminum hydride (LiAlH₄)N,N-Diethyl-N-(2-methylbenzyl)amineAmide Reduction
    Iminium ion from reaction with propanalSodium borohydride (NaBH₄)N-Ethyl-N-(2-methylbenzyl)propan-1-amineReductive Amination

    Detailed Acid-Base Properties and Salt Formation Studies

    As an amine, N-(2-Methylbenzyl)ethanamine is a weak base. The lone pair of electrons on the nitrogen atom can accept a proton from an acid.

    The basicity of N-(2-Methylbenzyl)ethanamine is influenced by the electronic effects of its substituents. The ethyl group is electron-donating, which increases the electron density on the nitrogen and enhances its basicity compared to ammonia. The 2-methylbenzyl group also has a slight electron-donating effect.

    In the presence of a strong acid, such as hydrochloric acid, N-(2-Methylbenzyl)ethanamine is protonated to form the corresponding ammonium salt, N-(2-Methylbenzyl)ethanammonium chloride. This salt is typically a crystalline solid and is more water-soluble than the free base.

    The pKa of the conjugate acid of a secondary amine like N-(2-Methylbenzyl)ethanamine is expected to be in the range of 10-11. For comparison, the pKa of the conjugate acid of diethylamine (B46881) is approximately 11. The presence of the benzyl (B1604629) group may slightly decrease the basicity compared to simple dialkylamines due to steric hindrance and potential electronic effects, but it is still expected to be a moderately strong base.

    PropertyDescription
    Basicity The lone pair on the nitrogen atom makes the free base a proton acceptor (a Brønsted-Lowry base).
    Salt Formation Reacts with acids like HCl to form the water-soluble hydrochloride salt.
    Estimated pKa The pKa of the conjugate acid, [CH₃C₆H₄CH₂NH₂(CH₂CH₃)]⁺, is estimated to be around 10.5 - 11.0.

    Despite a comprehensive search for scientific literature, specific experimental data and detailed research findings concerning the chemical transformations and reactivity of N-(2-Methylbenzyl)ethanamine hydrochloride, as outlined in the requested sections, are not available in the public domain. Scholarly articles detailing the determination of its pKa values, pH-dependent speciation, stability studies, and solvatochromism could not be located.

    Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article with the specified data tables and detailed research findings while strictly adhering to the provided outline and focusing solely on "this compound".

    To fulfill the user's request, access to proprietary research data or unpublished experimental results for this specific compound would be necessary.

    Applications in Chemical Synthesis and Functional Materials Science

    Utility as a Precursor in Complex Organic Synthesis

    Amines are fundamental building blocks in organic chemistry, valued for their nucleophilicity and ability to be readily converted into a wide array of functional groups.

    Building Block for the Construction of Multi-Ring Systems and Heterocycles

    While specific examples utilizing N-(2-Methylbenzyl)ethanamine for the synthesis of multi-ring systems or heterocycles are not documented in current literature, its structure is amenable to such transformations. Secondary amines are common precursors for nitrogen-containing heterocycles. For instance, reactions like the Pictet-Spengler synthesis, which transforms an arylethylamine into a tetrahydroisoquinoline, demonstrate how amine precursors can be used to construct complex ring systems. mdpi.com The N-(2-Methylbenzyl)ethanamine scaffold could potentially be elaborated through cyclization reactions involving either the ethyl or the benzyl (B1604629) substituent to form novel heterocyclic structures. The synthesis of various heterocycles often relies on the reactivity of the N-H bond and the ability to introduce functionality at adjacent carbon atoms. clockss.orgmdpi.com

    Synthesis of Chiral Auxiliaries and Ligands for Asymmetric Transformations

    Asymmetric synthesis is crucial for producing enantiomerically pure compounds, particularly in the pharmaceutical industry. yale.edu Chiral amines are frequently used as resolving agents or as foundational structures for chiral auxiliaries and ligands. sigmaaldrich.comtcichemicals.com A chiral auxiliary is a molecule that is temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction, after which it is removed. wikipedia.org

    For N-(2-Methylbenzyl)ethanamine to be used in this context, it would first need to be resolved into its individual enantiomers. Once in an enantiopure form, it could theoretically be used to synthesize chiral ligands for asymmetric catalysis. The nitrogen atom can coordinate to a metal center, and the stereogenic environment created by the chiral amine structure could influence the stereoselectivity of reactions catalyzed by the resulting metal complex. nih.govrsc.org However, there are no specific studies detailing the synthesis or application of chiral auxiliaries or ligands derived from N-(2-Methylbenzyl)ethanamine.

    Role in Catalysis and Coordination Chemistry

    The nitrogen atom in N-(2-Methylbenzyl)ethanamine, with its lone pair of electrons, makes it a candidate for use as a ligand in coordination chemistry.

    Design and Synthesis of N-(2-Methylbenzyl)ethanamine-Derived Ligands for Metal Complexes

    Ligands derived from amines are ubiquitous in coordination chemistry. The N-(2-Methylbenzyl)ethanamine structure could be modified to create multidentate ligands, which are often preferred for forming stable metal complexes. For example, additional donor groups could be appended to the benzyl ring or the ethyl group to increase the denticity of the ligand. The synthesis of such complexes would typically involve reacting the amine ligand with a suitable metal salt in an appropriate solvent. sapub.orgdrexel.edu The resulting coordination complexes could feature various transition metals, with the geometry and properties of the complex being dictated by the metal ion and the ligand's structure. biointerfaceresearch.comresearchgate.net Research has shown the successful synthesis of various metal complexes using related N^N donor ligands derived from other benzylamine (B48309) or ethylenediamine (B42938) structures. researchgate.netresearchgate.net

    Investigation of Catalytic Activity and Selectivity in Organic Reactions

    Metal complexes containing amine-based ligands are widely investigated as catalysts for a variety of organic reactions, including hydrogenations, oxidations, and carbon-carbon bond-forming reactions. nih.gov If metal complexes of N-(2-Methylbenzyl)ethanamine-derived ligands were synthesized, their catalytic activity would be a logical area for investigation. The electronic and steric properties of the ligand, influenced by the 2-methylbenzyl and ethyl groups, would play a critical role in the activity and selectivity of the catalyst. mdpi.com For instance, such complexes could be screened for activity in reactions like transfer hydrogenation or N-alkylation. researchgate.net At present, no studies have been published that specifically investigate the catalytic performance of metal complexes derived from N-(2-Methylbenzyl)ethanamine.

    Potential in Advanced Functional Materials Development

    The development of advanced functional materials is a key area of modern chemistry and materials science. Organic molecules can be incorporated into larger systems like polymers or supramolecular assemblies to create materials with specific electronic, optical, or mechanical properties. While there is no literature describing the use of N-(2-Methylbenzyl)ethanamine hydrochloride in this field, one could envision its derivatives being used as monomers for polymerization or as components in the synthesis of organic semiconductors or light-emitting materials. The aromatic ring and the amine functionality provide handles for chemical modification to tune the properties of potential materials.

    Incorporation into Polymeric Systems for Tunable Properties

    The incorporation of amine functionalities into polymer backbones is a well-established strategy for imparting tunable properties to the resulting materials. Secondary amines, like the one present in this compound, can introduce sites for hydrogen bonding, pH-responsiveness, and potential for further chemical modification.

    In theory, N-(2-Methylbenzyl)ethanamine could be incorporated into a polymer chain through several synthetic routes. For instance, it could serve as a monomer in step-growth polymerization if it possessed another reactive functional group, or it could be grafted onto a pre-existing polymer backbone. The presence of the benzyl group could influence the polymer's thermal and mechanical properties by introducing aromatic stacking interactions.

    The hydrochloride salt form implies that the amine is protonated, making it cationic. This characteristic is particularly relevant for creating polyelectrolytes. Polyelectrolytes are known for their ability to form complexes with oppositely charged molecules and for their responsiveness to changes in ionic strength and pH. By varying the content of such a monomer within a copolymer, it would be conceptually possible to tune properties such as:

    pH-Responsiveness: The secondary amine can be deprotonated at higher pH values, leading to a change in the polymer's charge and conformation. This could be exploited for applications like smart drug delivery systems or sensors.

    Thermal Properties: The rigidity of the benzyl group and the potential for ionic crosslinking in the hydrochloride form could affect the glass transition temperature and thermal stability of the polymer.

    A hypothetical study could involve the copolymerization of a vinyl-functionalized derivative of N-(2-Methylbenzyl)ethanamine with a common monomer like methyl methacrylate. The resulting copolymer's properties could then be systematically studied as a function of the amine-containing monomer's incorporation level.

    Table 1: Hypothetical Tunable Properties of a Copolymer Incorporating N-(2-Methylbenzyl)ethanamine

    PropertyEffect of Increasing N-(2-Methylbenzyl)ethanamine ContentPotential Application
    Water Solubility Increases (at low pH)Hydrogels, coatings
    pH-Responsiveness More pronounced conformational changes with pHpH-triggered release systems
    Glass Transition (Tg) May increase due to aromatic rings and ionic interactionsThermally stable materials
    Adhesion Enhanced on negatively charged surfacesBioadhesives, surface modification

    This table is illustrative and based on general principles of polymer chemistry, as specific data for polymers containing this compound is not available.

    Development of Self-Assembled Structures and Supramolecular Materials

    Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. Molecules containing both hydrophobic (like the methylbenzyl group) and hydrophilic/charged (like the ethanamine hydrochloride group) moieties, known as amphiphiles, are prime candidates for self-assembly in solution.

    This compound possesses such an amphiphilic character. In aqueous solution, it is conceivable that these molecules could self-assemble into various structures, such as micelles or vesicles. The hydrophobic methylbenzyl groups would likely form the core of these assemblies to minimize contact with water, while the charged amine hydrochloride head groups would be exposed to the aqueous environment.

    The formation and characteristics of these self-assembled structures would be influenced by factors such as:

    Concentration: Above a certain concentration (the critical micelle concentration), spontaneous assembly would occur.

    pH: Changes in pH would affect the protonation state of the amine, altering the head group's charge and thus influencing the packing of the molecules and the morphology of the aggregates.

    Ionic Strength: The presence of salts in the solution could screen the electrostatic repulsions between the charged head groups, potentially leading to larger or different types of aggregates.

    Furthermore, the presence of the aromatic ring opens up the possibility of π-π stacking interactions, which could contribute to the stability and order of the self-assembled structures. These ordered aggregates could serve as templates for the synthesis of nanostructured materials or as carriers for hydrophobic guest molecules.

    Table 2: Potential Self-Assembled Structures of this compound and Influencing Factors

    Supramolecular StructureDriving ForcesKey Influencing FactorsPotential Application
    Micelles Hydrophobic interactions, electrostatic repulsionConcentration, pH, temperatureSolubilization of nonpolar drugs
    Vesicles/Bilayers Favorable packing of amphiphilesMolecular geometry, ionic strengthModel membranes, encapsulation
    Fibrous Aggregates Hydrogen bonding, π-π stackingSolvent composition, concentrationGel formation, templating materials

    This table is a conceptual representation of potential behaviors based on the molecular structure, as specific experimental data on the self-assembly of this compound is not available in the reviewed literature.

    Future Research Directions and Outlook

    Exploration of Novel and Sustainable Synthetic Pathways

    The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. Future research will likely focus on moving beyond traditional synthetic methods for N-(2-Methylbenzyl)ethanamine hydrochloride, embracing greener and more sustainable alternatives.

    Key areas of exploration include:

    Biocatalytic Synthesis: The use of enzymes, such as transaminases and imine reductases, offers a highly selective and environmentally friendly approach to the synthesis of secondary amines. Future studies could investigate the feasibility of employing engineered enzymes to catalyze the reductive amination of 2-methylbenzaldehyde (B42018) with ethanamine, or related biocatalytic strategies. This approach could lead to higher yields, reduced waste, and improved enantioselectivity where applicable.

    Flow Chemistry: Continuous flow synthesis presents numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and high-throughput screening. The application of flow chemistry to the synthesis of N-(2-Methylbenzyl)ethanamine and its subsequent conversion to the hydrochloride salt could lead to more efficient and scalable production methods.

    Catalytic Hydrogenation with Earth-Abundant Metals: While precious metal catalysts are often used for reductive amination, research into catalysts based on more abundant and less expensive metals like iron, copper, and nickel is gaining traction. Future work could focus on developing novel catalyst systems based on these metals for the synthesis of N-(2-Methylbenzyl)ethanamine, reducing the cost and environmental impact of the process.

    Synthetic ApproachPotential AdvantagesResearch Focus
    Biocatalysis High selectivity, mild reaction conditions, reduced environmental impact.Enzyme screening and engineering, process optimization.
    Flow Chemistry Improved safety, scalability, and efficiency; potential for automation.Reactor design, optimization of reaction parameters in a continuous setup.
    Earth-Abundant Metal Catalysis Reduced cost, increased sustainability.Development and optimization of novel catalyst formulations.

    Integration of Advanced Computational Modeling for Predictive Chemical Design

    Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and optimization of new chemical entities. The integration of these techniques will be crucial for the rational design of derivatives of this compound with tailored properties.

    Future computational efforts will likely involve:

    Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies: By developing QSAR and QSPR models, it will be possible to predict the biological activity and physicochemical properties of novel derivatives of N-(2-Methylbenzyl)ethanamine. These models can guide the synthesis of new compounds with enhanced efficacy or improved properties.

    Molecular Docking and Dynamics Simulations: For applications in medicinal chemistry, molecular docking simulations can be used to predict the binding affinity and mode of interaction of N-(2-Methylbenzyl)ethanamine derivatives with biological targets. Molecular dynamics simulations can provide insights into the stability of ligand-protein complexes and the conformational changes that occur upon binding.

    Reaction Mechanism and Reactivity Prediction: Computational methods, such as Density Functional Theory (DFT), can be employed to elucidate the mechanisms of synthetic reactions and to predict the reactivity of different starting materials and intermediates. This can aid in the optimization of reaction conditions and the design of more efficient synthetic routes.

    Computational TechniqueApplication in ResearchExpected Outcome
    QSAR/QSPR Predicting biological activity and physicochemical properties.Rational design of new derivatives with desired characteristics.
    Molecular Docking/Dynamics Investigating interactions with biological targets.Identification of potential drug candidates and understanding of binding mechanisms.
    DFT Calculations Elucidating reaction mechanisms and predicting reactivity.Optimization of synthetic pathways and design of novel reactions.

    Development of Innovative In Situ and Online Analytical Techniques

    The ability to monitor chemical reactions in real-time is essential for process understanding, optimization, and control. The development of advanced in situ and online analytical techniques will provide unprecedented insights into the synthesis of this compound.

    Future research in this area will focus on:

    Process Analytical Technology (PAT): The implementation of PAT tools, such as in situ Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, will allow for the real-time monitoring of key reaction parameters. This data can be used to optimize reaction conditions, ensure consistent product quality, and enhance process safety.

    Hyphenated Chromatographic Techniques: The use of online high-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS) can provide detailed information about the reaction mixture, including the identification of intermediates and byproducts. This can be invaluable for understanding reaction mechanisms and for the development of more selective synthetic methods.

    Analytical TechniqueInformation GainedImpact on Research and Development
    In situ Spectroscopy (FTIR, Raman, NMR) Real-time concentration of reactants, intermediates, and products.Process optimization, improved reaction control, and enhanced safety.
    Online Chromatography (HPLC-MS, GC-MS) Identification and quantification of all components in the reaction mixture.Mechanistic understanding, impurity profiling, and quality control.

    Design and Synthesis of Next-Generation Chemical Entities with Tailored Reactivity

    Building upon the foundational structure of N-(2-Methylbenzyl)ethanamine, future research will aim to design and synthesize next-generation chemical entities with precisely tailored reactivity and functionality. This will involve the strategic modification of the core molecule to introduce new properties and applications.

    Key strategies will include:

    Scaffold Hopping and Bioisosteric Replacement: By replacing parts of the N-(2-Methylbenzyl)ethanamine scaffold with other chemical groups that have similar steric and electronic properties (bioisosteres), it may be possible to develop new compounds with improved biological activity or reduced side effects.

    Introduction of Functional Groups: The targeted introduction of various functional groups onto the aromatic ring or the ethylamine (B1201723) side chain can be used to modulate the compound's reactivity, solubility, and interaction with biological targets.

    Development of Prodrugs and Targeted Delivery Systems: To enhance the therapeutic potential of bioactive derivatives, prodrug strategies can be employed. This involves modifying the parent compound in such a way that it is inactive until it reaches its target in the body, where it is then converted to the active form.

    The systematic exploration of these future research directions will undoubtedly lead to a more profound understanding of this compound and pave the way for the development of innovative technologies and therapeutic agents.

    Q & A

    How can researchers optimize the synthesis of N-(2-Methylbenzyl)ethanamine hydrochloride to improve yield and purity?

    Methodological Answer:
    The synthesis can be optimized using reductive amination between 2-methylbenzylamine and acetaldehyde, followed by HCl salt formation. Key steps include:

    • Reaction Monitoring: Use TLC (silica gel, ethyl acetate:hexane = 1:3) or HPLC (C18 column, UV detection at 254 nm) to track intermediate formation .
    • Purification: Recrystallize the crude product from a mixture of ethanol and diethyl ether (3:1 v/v) to achieve >98% purity.
    • Yield Improvement: Maintain pH 8–9 during the reaction using sodium cyanoborohydride as the reducing agent.
      Reference: Modified protocols from analogous phenethylamine syntheses .

    What advanced analytical techniques confirm the structural integrity of this compound?

    Methodological Answer:

    • Nuclear Magnetic Resonance (NMR):
      • 1H NMR (D2O): Expected signals: δ 7.2–7.4 (aromatic protons), δ 3.8 (N–CH2–), δ 2.6 (CH2–NH), δ 2.3 (Ar–CH3) .
      • 13C NMR: Confirm presence of quaternary carbons and amine-bound methyl groups.
    • High-Resolution Mass Spectrometry (HRMS): Calculate exact mass (e.g., C10H15ClN: theoretical 184.0865) to validate molecular formula .
    • X-Ray Crystallography: Resolve stereochemical configuration if chiral centers are present .

    How does storage temperature affect the stability of this compound?

    Methodological Answer:

    • Stability Protocol:
      • Store at -20°C in amber vials under nitrogen to prevent oxidation.
      • Conduct accelerated degradation studies (40°C, 75% relative humidity for 4 weeks) to simulate long-term stability.
    • Analysis: Monitor degradation via HPLC (C18 column, 0.1% TFA in water/acetonitrile). Purity should remain ≥95% under recommended conditions .

    What in vitro assays are suitable for evaluating its receptor binding affinity?

    Methodological Answer:

    • Radioligand Binding Assays:
      • Target 5-HT2A receptors using [³H]Ketanserin in transfected HEK293 cells.
      • Calculate IC50 values (e.g., 25E-NBOMe HCl in showed IC50 = 1.2 nM for 5-HT2A) .
    • Functional Assays: Measure intracellular calcium flux (Fluo-4 dye) to assess agonist/antagonist activity .

    How should researchers address discrepancies in reported pharmacological data for this compound?

    Methodological Answer:

    • Standardization: Replicate studies under uniform conditions (e.g., pH 7.4 buffer, 37°C).
    • Orthogonal Validation: Compare binding assays (e.g., 5-HT2A) with functional assays (calcium signaling) to confirm activity .
    • Stereochemical Purity: Use chiral HPLC to rule out enantiomeric interference (e.g., uses >98% pure reference standards) .

    What safety protocols are critical during handling and disposal?

    Methodological Answer:

    • PPE Requirements: Gloves, lab coat, and goggles. Use fume hoods to avoid inhalation .
    • Waste Management: Collect aqueous waste in designated containers for neutralization (pH 7) before disposal via certified agencies .
    • Emergency Procedures: Immediate rinsing with water for eye/skin contact; consult SDS for toxicity data .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.